

Physical and chemical properties of 2,3-Quinoxalinedithiol

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Compound of Interest

Compound Name: 2,3-Quinoxalinedithiol

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2,3-Quinoxalinedithiol**

Executive Summary

2,3-Quinoxalinedithiol, also known by its more stable tautomeric name 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic aromatic dithiol of significant interest in coordination chemistry, materials science, and analytical chemistry. Its robust structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a unique set of properties. The most critical of these are its existence in a thione-thiol tautomeric equilibrium and its exceptional ability to act as a chelating ligand for a wide array of transition metals.^[1] These characteristics make it a valuable building block for creating conductive and magnetic molecular materials.^[1] This guide provides a comprehensive analysis of its synthesis, purification, structural characteristics, physicochemical properties, and core applications, offering field-proven insights for researchers and development professionals.

Molecular Structure and Tautomerism

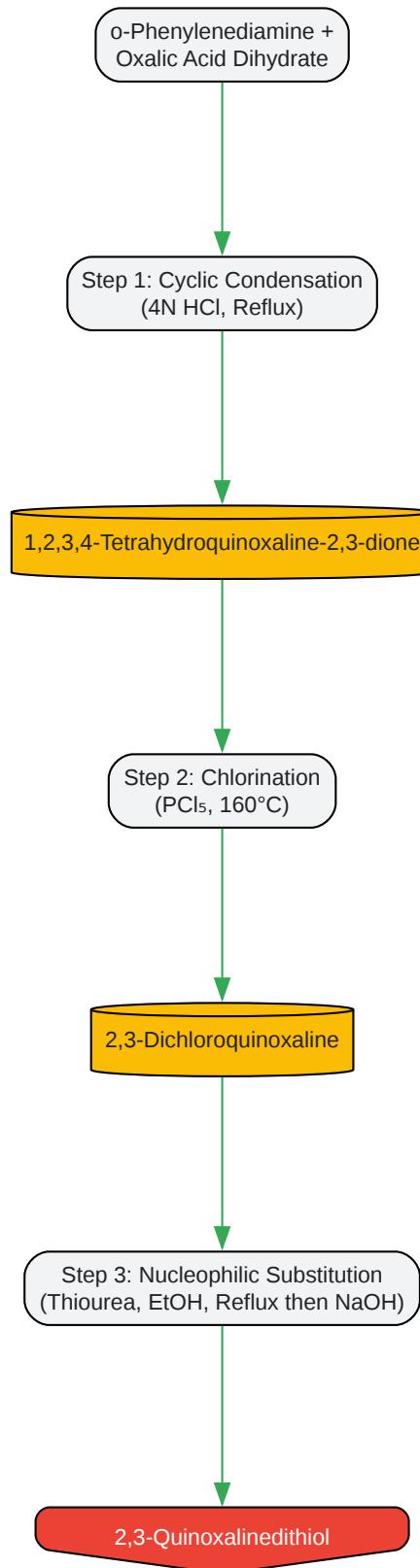
The molecular identity of **2,3-Quinoxalinedithiol** is best understood through its tautomeric nature. While often named as a dithiol, it predominantly exists in the more thermodynamically stable dithione form.^[2] This equilibrium is fundamental to its chemical behavior, influencing its acidity, solubility, and reactivity.

The IUPAC name for the dominant tautomer is 1,4-dihydroquinoxaline-2,3-dithione.^[3] The equilibrium involves the migration of protons from the sulfur atoms to the nitrogen atoms of the pyrazine ring. This thione-thiol tautomerism explains why the compound is less acidic than typical thiols and possesses limited solubility in many organic solvents.^[2]

Caption: Thione-thiol tautomerism of **2,3-Quinoxalinedithiol**.

Synthesis and Purification

The synthesis of **2,3-Quinoxalinedithiol** is a well-established three-step process commencing from commercially available precursors.^[1] The overall pathway is valued for its reliability and high yields.



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Caption: Three-step synthesis workflow for **2,3-Quinoxalinedithiol**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione (Intermediate 1)

- In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of an aqueous 4 N HCl solution.[1]
- Heat the mixture to reflux using a heating mantle for 15 minutes. The reaction involves a cyclic condensation between the diamine and the dicarbonyl compound.[1]
- Cool the reaction mixture until a precipitate forms.
- Filter the precipitate under vacuum and wash thoroughly with cold water.
- Dry the product under vacuum. The expected yield is typically 65-70%. [2]

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

- In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl_5 , 12.7 g, 60.9 mmol) using a mortar and pestle. Causality: PCl_5 is a powerful chlorinating agent that replaces the hydroxyl groups of the enol tautomer with chlorine atoms.[1]
- Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.[2]
- Heat the mixture in an oil bath to 160°C for 2 hours. The reactants will melt and the reaction will commence.[1]
- Allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture over approximately 200 g of crushed ice to quench the reaction and hydrolyze excess PCl_5 .
- Filter the resulting precipitate, wash with water, and dry. The expected yield is typically 85-90%. [2]

Protocol 3: Synthesis of 2,3-Quinoxalinedithiol (Final Product)

- In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[1]
- Reflux the solution in a water bath for 2 hours. Causality: The sulfur atom of thiourea acts as a potent nucleophile, displacing the chlorine atoms via an aromatic nucleophilic substitution mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the carbon atoms for this attack.[1]
- Cool the flask in an ice bath and slowly add 250 mL of a 1.6 M aqueous sodium hydroxide solution.
- Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate and formation of the dithiolate salt.[1][2]
- Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.
- To the filtrate, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.[1]
- Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash with water. The expected yield is 80-85%. [2]

Purification via Acid-Base Extraction

A key feature of **2,3-Quinoxalinedithiol** is its acidic nature, which provides a straightforward method for purification. The dithiol is insoluble in water but dissolves in aqueous alkali (like NaOH) to form a water-soluble disodium salt.[2][4]

- Dissolve the crude product in a minimum amount of aqueous NaOH.
- Filter the solution to remove any insoluble, non-acidic impurities.
- Re-precipitate the purified product by slowly adding an acid (e.g., acetic acid) until the solution is neutralized.[4]
- Collect the precipitate by vacuum filtration and wash with water.

Physical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and quality assessment of **2,3-Quinoxalinedithiol**.

Summary of Physical Properties

Property	Value	Source
Molecular Formula	$C_8H_6N_2S_2$	[3]
Molecular Weight	194.3 g/mol	[3]
Appearance	Brown or brownish-orange solid	[1] [3]
Melting Point	>340 °C (typically 343-345 °C)	[2] [5]
Solubility	Insoluble in water; sparingly soluble in most organic solvents; soluble in aqueous alkali.	[2] [4]

Spectroscopic Profile

The spectroscopic signature of **2,3-Quinoxalinedithiol** confirms its dithione structure as the major tautomer in solution.

- 1H NMR (DMSO-d₆): The spectrum typically shows complex multiplets for the four aromatic protons on the benzene ring. A key diagnostic signal is a broad peak for the S-H proton, which can appear as far downfield as δ 14 ppm, indicating strong hydrogen bonding or exchange consistent with the thione-thiol equilibrium.[\[2\]](#)
- ^{13}C NMR (DMSO-d₆): The spectrum displays signals corresponding to the aromatic carbons and, importantly, the C=S carbons of the dithione form.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching (from the dithione tautomer), aromatic C-H stretching, and C=C aromatic ring stretching. A strong band characteristic of the C=S (thione) group is also expected.

- Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak (M^+) at $m/z = 194$, corresponding to the molecular weight of the compound.[3]

Chemical Properties and Reactivity

Metal Chelation and Coordination Chemistry

A defining chemical property of **2,3-Quinoxalinedithiol** is its function as a powerful bidentate chelating ligand. The two sulfur atoms readily coordinate with a vast range of transition metal ions, including Co(II), Ni(II), Cu(II), Pt(II), Ag(I), Zn(II), and Cd(II), to form stable metal complexes.[1][6][7] This chelating ability is the foundation of its application in creating functional molecular materials and as an analytical reagent.[1][6] The resulting complexes can be monomeric or form polymeric chains with the metal ion and ligand alternating.[6]

Caption: Chelation of a generic metal ion (M^{2+}) by **2,3-Quinoxalinedithiol**.

Electrochemical Behavior

The quinoxaline moiety is redox-active. Studies on metal complexes of **2,3-Quinoxalinedithiol**, such as $[Mo(qdt)_3]^{2-}$, reveal that both the central metal atom and the quinoxaline ligand can participate in electron transfer processes.[8] In aprotic solutions, the complex can undergo reversible one-electron oxidation and reduction.[8] The addition of acid can significantly alter this behavior, leading to multi-electron, ligand-based redox activity.[8] This property is of high interest for the development of electrocatalysts and materials for electronic devices.

Applications in Research and Development

The unique properties of **2,3-Quinoxalinedithiol** have established its use in several scientific fields.

- Synthesis of Molecular Materials: Its primary application is as a ligand for the synthesis of metal complexes that serve as building blocks for conducting and magnetic molecular materials.[1]
- Analytical Reagent for Metal Ion Detection: The strong chelation and formation of colored complexes make it a useful spectrophotometric reagent for the quantitative determination of metal ions like platinum, cobalt, and nickel.[6]

- Precursor for Heterocyclic Synthesis: The reactive dithiol functionality can be used to synthesize more complex, fused heterocyclic systems with potential pharmacological interest.[7]
- Potential for HPLC Derivatization: While specific protocols for **2,3-quinoxalinedithiol** are not widely documented, the high reactivity of thiol groups suggests potential for its use as a derivatizing agent to enhance the detection of analytes in HPLC, similar to other thiol reagents.[9]

Conclusion

2,3-Quinoxalinedithiol is a versatile heterocyclic compound whose chemistry is dominated by its stable dithione tautomer and its exceptional capacity as a chelating agent. Its robust and scalable synthesis makes it readily accessible for a variety of applications. For researchers in materials science, the compound offers a reliable platform for constructing novel coordination polymers with tailored electronic and magnetic properties. For analytical chemists, it serves as a sensitive reagent for trace metal analysis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in advanced scientific and industrial applications.

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